molecular formula C14H21NO2 B1426014 D-Homophenylalanine tert-Butyl Ester CAS No. 740055-30-5

D-Homophenylalanine tert-Butyl Ester

Cat. No. B1426014
CAS RN: 740055-30-5
M. Wt: 235.32 g/mol
InChI Key: CANQRTXTMVVNCH-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Homophenylalanine tert-Butyl Ester is a chemical compound with the CAS Number: 740055-30-5 . It has a molecular weight of 235.33 and is typically in solid form . It is used as a fine chemical intermediate .


Synthesis Analysis

Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The linear formula of D-Homophenylalanine tert-Butyl Ester is C14H21NO2 .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

Scientific Research Applications

I have conducted a search for the scientific research applications of “D-Homophenylalanine tert-Butyl Ester,” but unfortunately, the specific details for six to eight unique applications are not readily available in the search results. This compound is mentioned as a fine chemical intermediate with anti-static and anti-corrosion properties, and it’s used in pharmaceutical intermediates .

Mechanism of Action

Target of Action

D-Homophenylalanine tert-Butyl Ester is a chemical compound used as a fine chemical intermediate in the manufacture of other chemical compounds

Mode of Action

The mode of action of D-Homophenylalanine tert-Butyl Ester involves its conversion into other chemical compounds. It is used in the formation of tert-butyl esters, a process that involves the conversion of sterically demanding and acid labile substrates . The reaction mechanism involves the formation of an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride .

Biochemical Pathways

The biochemical pathways affected by D-Homophenylalanine tert-Butyl Ester are related to its role as a chemical intermediate. The compound is involved in the Steglich Esterification, a convenient method for the formation of tert-butyl esters . The downstream effects of this pathway are the production of other chemical compounds, including esters and amides .

Result of Action

The result of the action of D-Homophenylalanine tert-Butyl Ester is the formation of other chemical compounds, particularly tert-butyl esters . These compounds have various applications in the field of organic chemistry.

Action Environment

The action of D-Homophenylalanine tert-Butyl Ester can be influenced by environmental factors such as temperature and the presence of other chemical reagents. For instance, the compound is heat sensitive and should be stored in a dry and well-ventilated place . Furthermore, the compound should be kept away from strong oxidizing agents .

Safety and Hazards

D-Homophenylalanine tert-Butyl Ester is heat sensitive . It should be kept in a tightly closed container in a dry and well-ventilated place . It should be kept away from strong oxidizing agents .

properties

IUPAC Name

tert-butyl (2R)-2-amino-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANQRTXTMVVNCH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Homophenylalanine tert-Butyl Ester
Reactant of Route 2
Reactant of Route 2
D-Homophenylalanine tert-Butyl Ester
Reactant of Route 3
Reactant of Route 3
D-Homophenylalanine tert-Butyl Ester
Reactant of Route 4
Reactant of Route 4
D-Homophenylalanine tert-Butyl Ester
Reactant of Route 5
Reactant of Route 5
D-Homophenylalanine tert-Butyl Ester
Reactant of Route 6
Reactant of Route 6
D-Homophenylalanine tert-Butyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.